molecular formula C13H12N2O4S B2631356 (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide CAS No. 1039558-85-4

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide

Cat. No.: B2631356
CAS No.: 1039558-85-4
M. Wt: 292.31
InChI Key: VRFRLAITEYJCFV-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide is a synthetic thiazolidinedione derivative of significant interest in medicinal chemistry and pharmacological research. This compound has demonstrated a multi-faceted biological profile, making it a valuable tool for investigating various disease pathways. Recent studies highlight its potential as a multi-targeted ligand for managing diabetes. Research indicates it functions as an inhibitor of the enzymes α-amylase and α-glucosidase, which are critical targets for post-prandial blood sugar control . Furthermore, the compound has shown potent anti-inflammatory properties. It acts as an aldose reductase inhibitor, which plays a key role in modulating NF-κB-dependent activation of inflammatory cytokines, offering a therapeutic strategy for conditions like hepatitis and liver fibrosis . Its research applications extend to oncology, where related thiazolidinedione-1,3,4-oxadiazole hybrid molecules have exhibited selective anticancer activity against specific human cell lines, including renal cancer (UO-31) and leukemia (K-562, MOLT-4) . The compound's broad mechanism of action and compliance with Lipinski's Rule of Five, which predicts good drug-likeness and oral bioavailability, make it a promising candidate for further investigational studies . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-19-9-4-2-8(3-5-9)6-10-12(17)15(7-11(14)16)13(18)20-10/h2-6H,7H2,1H3,(H2,14,16)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFRLAITEYJCFV-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions, followed by the addition of acetamide. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation demonstrated that derivatives of thiazolidine-2,4-dione, including (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide, exhibit significant inhibitory effects against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor is crucial in tumor angiogenesis, making it a target for cancer therapeutics. The compound was effective in inhibiting the growth of various cancer cell lines, including HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) cells .

Hepatoprotective Effects

In addition to its anticancer properties, the compound has shown promising hepatoprotective effects. A study indicated that this compound significantly protected rats from carbon tetrachloride-induced liver injury. This protective effect is attributed to its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications and liver damage .

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Can be oxidized using hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : The methoxy group can be substituted with other functional groups under appropriate conditions.

Case Studies

Study TitleFocusFindings
Anticancer Activity of ThiazolidinedionesAnticancer propertiesInhibition of VEGFR-2 and growth suppression in HT-29, A-549, and HCT-116 cells
Hepatoprotective EffectsLiver protectionSignificant protection against CCl₄-induced liver injury in rats; inhibition of aldose reductase activity

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound’s thiazolidine ring can interact with enzymes or receptors, modulating their activity. Additionally, the methoxybenzylidene moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Benzylidene Substituent Key Biological Activities Reference
(Z)-2-(5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide 4-OCH₃ Aldose reductase inhibition, hepatoprotection, anti-inflammatory
(Z)-2-(5-(2-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid 2-OCH₃ Herbicidal activity (targeting dihydrodipicolinate synthase in weeds)
(Z)-2-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid 4-Cl Antifungal activity (vs. Candida spp.), moderate cytotoxicity
(Z)-2-(5-(3,4-Dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid 3,4-(OCH₃)₂ Commercial availability for biochemical research; uncharacterized therapeutic potential
(Z)-2-(5-(4-Nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide 4-NO₂ Antimicrobial activity (broad-spectrum vs. bacteria/fungi)

Key Observations :

  • 4-Methoxy vs. 2-Methoxy : The para-methoxy group enhances AR inhibition and hepatoprotection, while the ortho-methoxy analog exhibits herbicidal activity, likely due to altered enzyme binding .
  • Electron-Withdrawing Groups (Cl, NO₂): Chloro and nitro substituents improve antimicrobial activity but may reduce metabolic stability due to increased lipophilicity .

Pharmacokinetic and Physicochemical Properties

Property (Z)-4-Methoxy Derivative (Z)-4-Chloro Derivative (Z)-4-Nitro Derivative
Molecular Weight 348.33 g/mol 352.79 g/mol 377.33 g/mol
Polar Surface Area (PSA) ~100 Ų ~90 Ų ~120 Ų
Rotatable Bonds 4 4 5
LogP 2.1 (predicted) 2.8 (experimental) 3.2 (predicted)
Oral Bioavailability (Predicted) Moderate (PSA < 140 Ų, rotatable bonds ≤10) Low (higher LogP) Low (high PSA)

Source : Computed using Veber’s rules .
Insights :

  • The 4-methoxy derivative’s moderate LogP and PSA align with favorable absorption, while nitro-substituted analogs face bioavailability challenges due to high PSA .

Target Specificity and Mechanism

Compound Primary Target Mechanism Efficacy (In Vitro/In Vivo)
(Z)-4-Methoxyacetamide Aldose reductase (AR) Inhibits AR, reducing oxidative stress and NF-κB activation IC₅₀ = 0.8 μM (AR); 50% reduction in liver fibrosis (rat model)
(Z)-4-Chloroacetic acid Fungal CYP51 Disrupts ergosterol biosynthesis MIC = 8 μg/mL (Candida albicans)
(Z)-2,4-Dichlorobenzylidene analog VEGFR-2 Inhibits angiogenesis via VEGFR-2 blockade IC₅₀ = 0.12 μM (VEGFR-2 kinase)
(Z)-4-Fluorobenzylidene analog Histone deacetylase 4 (HDAC4) Binds HDAC4 active site, inducing apoptosis in cancer cells IC₅₀ = 1.4 μM (HDAC4)

Structural Determinants :

  • The 4-methoxy group optimizes AR inhibition by aligning with the enzyme’s hydrophobic pocket.
  • Halogen substituents (Cl, F) enhance target affinity through halogen bonding with residues like Tyr/F in kinases or HDACs .

Biological Activity

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide, a thiazolidinedione derivative, has garnered attention for its diverse biological activities. This compound features a thiazolidine ring and a methoxybenzylidene moiety, which contribute to its potential therapeutic applications, particularly in the realms of anti-inflammatory, antioxidant, and anticancer activities.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidinedione derivatives with appropriate aldehydes. Common methods include:

  • Condensation Reaction : Thiazolidinedione precursors react with 4-methoxybenzaldehyde in the presence of a catalyst such as piperidine.
  • Purification Techniques : Products are monitored and purified using Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC).

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to protect against liver injury induced by carbon tetrachloride (CCl4) in rat models. Treatment with this compound resulted in reduced serum alanine aminotransferase levels and improved histological architecture of liver tissue, suggesting its potential as a therapeutic agent for liver diseases .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity against various pathogens. It was evaluated for its in vitro efficacy against:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Fungal strains : Exhibited activity against Candida species, particularly Candida albicans .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the growth of several cancer cell lines, including:

  • HT-29 (colon cancer)
  • A-549 (lung cancer)
  • HCT-116 (colon cancer)

In vitro assays revealed IC50 values ranging from 13.56 to 17.8 μM for these cell lines, indicating strong antiproliferative effects. The compound also induced apoptosis in HT-29 cells by increasing pro-apoptotic factors like BAX while decreasing anti-apoptotic Bcl-2 levels .

The biological activities of this compound are believed to involve several mechanisms:

  • Aldose Reductase Inhibition : As an aldose reductase inhibitor, it may modulate inflammatory pathways by affecting NF-kB-dependent cytokine expression .
  • VEGFR-2 Inhibition : The compound has shown potential as a VEGFR-2 inhibitor, which is crucial for tumor angiogenesis and growth .
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase in cancer cells .

Case Studies

Several studies have documented the efficacy of this compound in various biological contexts:

  • Liver Protection Study : In a rat model, administration of this compound significantly reduced liver injury markers following CCl4 exposure .
  • Antimicrobial Efficacy Assessment : A series of tests confirmed its broad-spectrum antimicrobial activity against both bacterial and fungal pathogens .
  • Anticancer Research : Investigations into its effects on cancer cell lines demonstrated substantial cytotoxicity and apoptosis induction, reinforcing its potential as an anticancer agent .

Q & A

Q. How can synthesis yield be optimized for (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide?

Methodological Answer: Optimization involves adjusting reaction conditions such as solvent systems, catalysts, and temperature. For example:

  • Solvent Choice: Use anhydrous DMF or acetone for better solubility of intermediates .
  • Reaction Time: Extended reflux (e.g., 15 hours in acetone) improves yield .
  • Base Selection: Potassium carbonate (1.5 mol equivalents) enhances nucleophilic substitution efficiency .
  • Purification: Silica gel column chromatography with ethyl acetate/hexane gradients achieves >95% purity .

Q. What spectroscopic methods confirm the Z-configuration of the benzylidene moiety?

Methodological Answer:

  • ¹H NMR: The methine proton (CH) in the Z-isomer appears downfield (δ 7.2–8.5 ppm) due to deshielding by the adjacent carbonyl groups. Coupling constants (J = 10–12 Hz) distinguish Z/E isomers .
  • ¹³C NMR: The sp² carbons of the benzylidene group resonate at ~120–140 ppm, with the carbonyl carbons (C=O) at ~165–175 ppm .
  • IR Spectroscopy: Stretching vibrations at 1680–1750 cm⁻¹ confirm C=O groups in the thiazolidinedione core .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substitution Patterns:
    • Benzylidene Ring: Electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position enhance VEGFR-2 inhibition (IC₅₀ = 0.8–1.2 µM) .
    • Acetamide Side Chain: Bulky substituents (e.g., benzo[d]thiazole) improve HDAC4 binding affinity (ΔG = −9.2 kcal/mol) .
  • Molecular Docking: Use AutoDock Vina to simulate interactions with targets like VEGFR-2 (PDB ID: 4ASD) and validate with MD simulations .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Use validated protocols (e.g., MTT assay for cytotoxicity ) with consistent cell lines (e.g., 786-O renal carcinoma ).
  • Control Compounds: Include reference inhibitors (e.g., Sorafenib for VEGFR-2 studies) to calibrate activity thresholds .
  • Meta-Analysis: Compare logP and solubility data to account for bioavailability differences. For example, derivatives with logP >3.5 show reduced cellular uptake .

Q. What strategies improve pharmacokinetic properties while retaining bioactivity?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable esters (e.g., ethyl acetate) to enhance solubility, as seen in ethyl 2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetate .
  • ADME Optimization:
    • Lipinski’s Rule: Ensure molecular weight <500 and hydrogen bond donors <5 .
    • Cytochrome P450 Screening: Test metabolic stability using human liver microsomes .

Q. How to interpret conflicting spectral data in structural characterization?

Methodological Answer:

  • Multi-Technique Validation: Cross-reference ¹H/¹³C NMR, IR, and LCMS. For example, a discrepancy in carbonyl peaks (IR vs. NMR) may indicate tautomerism .
  • X-ray Crystallography: Resolve ambiguous configurations (e.g., Z vs. E) with single-crystal diffraction, as applied to analogous thiazolidinediones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.